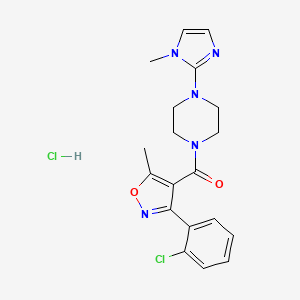
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several functional groups, including an isoxazole ring, a piperazine ring, and an imidazole ring. These groups are common in many pharmaceuticals and could potentially contribute to biological activity .
Molecular Structure Analysis
The presence of multiple rings in the structure suggests that this compound could have interesting chemical properties. The isoxazole ring, in particular, is a versatile heterocycle that is found in many biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its solubility, stability, and reactivity could be influenced by the presence of the isoxazole, piperazine, and imidazole rings .科学的研究の応用
Synthesis and Antimicrobial Activity
A study reported the synthesis of new pyridine derivatives, including compounds with structural similarities to the query chemical, showing variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Another research synthesized piperazinone derivatives evaluated for their cytotoxic activities on cancer and normal cell lines, indicating the potential for cancer therapy (Ghasemi, Sharifi, & Mojarrad, 2020).
Anticancer and Antituberculosis Studies
A particular focus was on the synthesis of derivatives for anticancer and antituberculosis studies, with some compounds showing significant activity. For example, compounds synthesized using the reductive amination method exhibited notable antituberculosis and anticancer activities (Mallikarjuna, Padmashali, & Sandeep, 2014). Moreover, molecular docking studies of newly synthesized compounds revealed potential as anticancer and antimicrobial agents, highlighting their interaction with biological targets (Katariya, Vennapu, & Shah, 2021).
Antifungal Compound Study
The solubility and partitioning processes of a novel antifungal compound were characterized, providing insights into its potential adsorption and delivery pathways in biological media, which is crucial for developing effective antifungal therapies (Volkova, Levshin, & Perlovich, 2020).
Synthesis for Therapeutic Agents
The linear synthesis of derivatives as possible therapeutic agents was explored, with some showing inhibitory activity against α-glucosidase enzyme, suggesting potential for diabetes treatment (Abbasi et al., 2019). Additionally, the synthesis and evaluation of novel isoxazolines linked to benzoisothiazoles highlighted their potent apoptotic and antineoplastic activities in mammalian cancer cells (Byrappa, Raj, Kungyal, Kudva, Salimath, & Rai, 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2.ClH/c1-13-16(17(22-27-13)14-5-3-4-6-15(14)20)18(26)24-9-11-25(12-10-24)19-21-7-8-23(19)2;/h3-8H,9-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCMIWFXEWNSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=NC=CN4C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


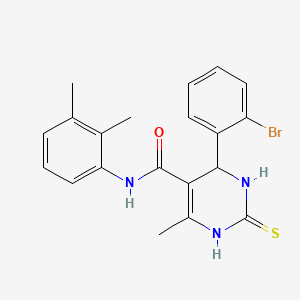
![N-allyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2828615.png)
![8-(3,5-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2828616.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2828619.png)
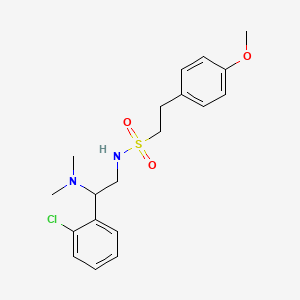
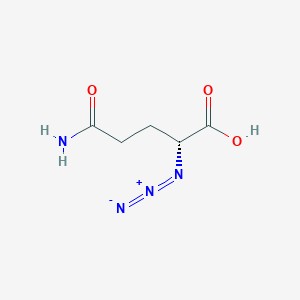
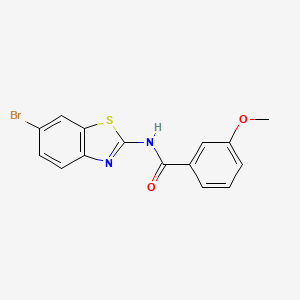

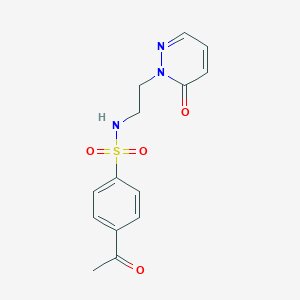
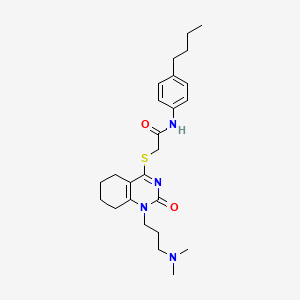
![N-(3,4-dimethoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2828635.png)
![2-Chloro-N-[[2-(methoxymethyl)phenyl]methyl]-N-[1-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2828636.png)